![molecular formula C23H28ClN3O5S B2993403 N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-32-8](/img/structure/B2993403.png)
N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown that compounds similar to N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are involved in complex chemical reactions, which can lead to the development of new synthetic methods and materials. For instance, the Ring Cleavage Reaction of 1,3-Oxazine-2,4(3H)-dione Derivatives with Amines investigated the reactions of certain oxazine diones with amines under various conditions, yielding a range of products including pyrimidines, acetoacetamides, and urethanes (Kinoshita et al., 1989). This research highlights the compound's potential in facilitating diverse organic synthesis pathways.
Molecular Structure and Tautomerism
The structural analysis and tautomerism of closely related sulfonamide and sulfonimide compounds have been explored. A study on the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives revealed insights into the molecular conformation and interactions of these compounds, indicating their potential utility in designing more efficient pharmaceuticals and chemical materials (Branowska et al., 2022).
Innovative Applications in Organic Synthesis
Further research into the reactivity of chlorosulfonated compounds and their applications in organic synthesis has been documented. For example, the Reactions of N-(p-Chlorosulfonylphenyl)maleimide explored the synthesis of various sulfonamides and demonstrated the compound's versatility in organic reactions, highlighting potential applications in developing novel organic compounds (Cremlyn & Nunes, 1987).
Advanced Material Development
Research into the synthesis and characterization of tritium-labeled compounds, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a C-C chemokine receptor 1 (CCR1) antagonist, showcases the application of these compounds in developing advanced materials for medical research, providing a pathway to understanding the molecular interaction and behavior of bioactive compounds (Hong et al., 2015).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-16-4-5-17(2)20(14-16)33(30,31)27-12-3-13-32-21(27)15-26-23(29)22(28)25-11-10-18-6-8-19(24)9-7-18/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLICJBSQGMXXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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